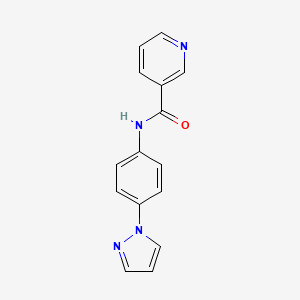
N-(4-pyrazol-1-ylphenyl)pyridine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-pyrazol-1-ylphenyl)pyridine-3-carboxamide, also known as PJP, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. PJP is a heterocyclic compound that contains both pyridine and pyrazole rings, making it a versatile molecule for various synthetic and biological applications.
Wirkmechanismus
The mechanism of action of N-(4-pyrazol-1-ylphenyl)pyridine-3-carboxamide is not fully understood, but it is believed to involve the inhibition of several enzymes, including COX-2, MMP-3, and MMP-9. These enzymes are involved in several pathological conditions, including inflammation and cancer. N-(4-pyrazol-1-ylphenyl)pyridine-3-carboxamide has also been shown to induce apoptosis in cancer cells, which may contribute to its antitumor activity.
Biochemical and Physiological Effects:
N-(4-pyrazol-1-ylphenyl)pyridine-3-carboxamide has been shown to possess potent inhibitory activity against several enzymes, including COX-2, MMP-3, and MMP-9. These enzymes are involved in several pathological conditions, including inflammation and cancer. N-(4-pyrazol-1-ylphenyl)pyridine-3-carboxamide has also been shown to possess antitumor activity against several cancer cell lines, making it a potential candidate for the development of anticancer drugs. N-(4-pyrazol-1-ylphenyl)pyridine-3-carboxamide has also been shown to possess antibacterial and antifungal activity, making it a potential candidate for the development of antimicrobial agents.
Vorteile Und Einschränkungen Für Laborexperimente
N-(4-pyrazol-1-ylphenyl)pyridine-3-carboxamide has several advantages for lab experiments, including its high yield and purity, ease of synthesis, and versatility for various synthetic and biological applications. However, N-(4-pyrazol-1-ylphenyl)pyridine-3-carboxamide also has limitations, including its potential toxicity and limited solubility in aqueous solutions.
Zukünftige Richtungen
There are several future directions for the study of N-(4-pyrazol-1-ylphenyl)pyridine-3-carboxamide, including the development of new synthetic methods for its preparation, the exploration of its potential applications in various fields, and the elucidation of its mechanism of action. In medicinal chemistry, the development of N-(4-pyrazol-1-ylphenyl)pyridine-3-carboxamide derivatives with improved potency and selectivity against specific enzymes may lead to the development of new drugs for the treatment of inflammatory and cancerous diseases. In materials science, the exploration of N-(4-pyrazol-1-ylphenyl)pyridine-3-carboxamide-based MOFs and metal complexes may lead to the development of new materials with improved properties for gas storage, separation, and catalysis. In addition, the investigation of N-(4-pyrazol-1-ylphenyl)pyridine-3-carboxamide's potential applications in other fields, such as agriculture and environmental science, may lead to the development of new technologies for sustainable development.
Synthesemethoden
The synthesis of N-(4-pyrazol-1-ylphenyl)pyridine-3-carboxamide can be achieved through several methods, including the reaction of 4-bromo-1-(pyrazol-1-yl)benzene with 3-pyridinecarboxylic acid in the presence of a palladium catalyst. Another method involves the reaction of 4-chloro-1-(pyrazol-1-yl)benzene with 3-pyridinecarboxamide in the presence of a copper catalyst. Both methods result in the formation of N-(4-pyrazol-1-ylphenyl)pyridine-3-carboxamide with high yields and purity.
Wissenschaftliche Forschungsanwendungen
N-(4-pyrazol-1-ylphenyl)pyridine-3-carboxamide has been studied extensively for its potential applications in various fields, including medicinal chemistry, materials science, and catalysis. In medicinal chemistry, N-(4-pyrazol-1-ylphenyl)pyridine-3-carboxamide has been shown to possess potent inhibitory activity against several enzymes, including COX-2, MMP-3, and MMP-9. These enzymes are involved in several pathological conditions, including inflammation and cancer. N-(4-pyrazol-1-ylphenyl)pyridine-3-carboxamide has also been shown to possess antitumor activity against several cancer cell lines, making it a potential candidate for the development of anticancer drugs.
In materials science, N-(4-pyrazol-1-ylphenyl)pyridine-3-carboxamide has been used as a building block for the synthesis of various metal-organic frameworks (MOFs). These MOFs have shown promising applications in gas storage, separation, and catalysis. N-(4-pyrazol-1-ylphenyl)pyridine-3-carboxamide has also been used as a ligand for the synthesis of various metal complexes, which have shown potential applications in catalysis.
Eigenschaften
IUPAC Name |
N-(4-pyrazol-1-ylphenyl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N4O/c20-15(12-3-1-8-16-11-12)18-13-4-6-14(7-5-13)19-10-2-9-17-19/h1-11H,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQUKXCKUAUULQE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C(=O)NC2=CC=C(C=C2)N3C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-pyrazol-1-ylphenyl)pyridine-3-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N'-(5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)ethane-1,2-diamine](/img/structure/B7538443.png)
![N-methyl-N-[(1-methylpyrazol-4-yl)methyl]-2,3-dihydro-1H-indene-5-carboxamide](/img/structure/B7538450.png)
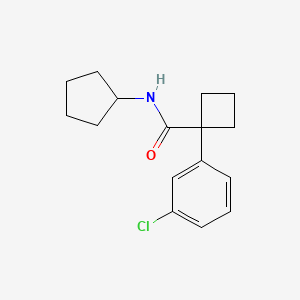
![1-Methylspiro[piperidine-4,2'(1'H)-quinazoline]-4'(3'H)-one](/img/structure/B7538474.png)
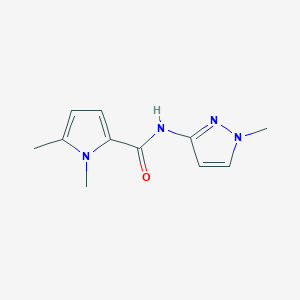
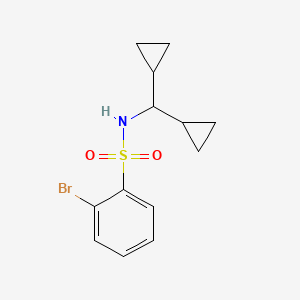
![[1-(4-Bromophenyl)cyclopropyl]-(4-pyrimidin-2-ylpiperazin-1-yl)methanone](/img/structure/B7538487.png)
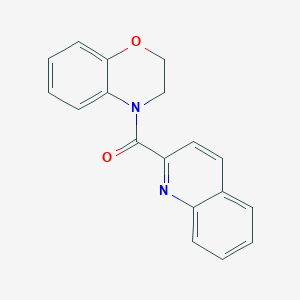
![N,6-dimethyl-N-[(1-methylpyrazol-4-yl)methyl]pyridine-2-carboxamide](/img/structure/B7538501.png)
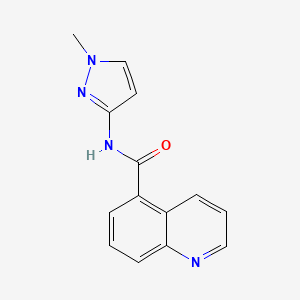
![Methyl 2-[(3-bromo-4-methoxybenzoyl)amino]-2-methylpropanoate](/img/structure/B7538528.png)
![[4-(2,3-Dihydro-1,4-benzodioxin-6-ylmethyl)piperazin-1-yl]-(4-methyl-2-pyridin-2-yl-1,3-thiazol-5-yl)methanone](/img/structure/B7538536.png)
![[6-(3-Methylpiperidin-1-yl)pyridin-3-yl]-pyrrolidin-1-ylmethanone](/img/structure/B7538537.png)
![2-chloro-N-methyl-N-[2-oxo-2-(propan-2-ylamino)ethyl]-5-(propan-2-ylsulfamoyl)benzamide](/img/structure/B7538544.png)